

SMILES string for 2-Chloro-1-ethoxy-4-nitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237

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Structural Informatics & SMILES Architecture

The precise characterization of **2-Chloro-1-ethoxy-4-nitrobenzene** is foundational for cheminformatics pipelines, particularly in QSAR modeling and library enumeration.^[2] Below is the definitive structural data.

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes its connectivity, aromaticity, and substituent positioning.^[2]

Canonical SMILES:

^[1]^[2]^[3]^[4] Isomeric SMILES (Explicit):

(Note: As this molecule lacks chiral centers and defined stereoisomers at the double bonds, the isomeric SMILES is identical to the canonical form.)

Structural Decoding

The string is parsed as follows:

- CCO: The ethoxy group (Ethyl chain attached to Oxygen).^[2]

- c1: The anchor point on the aromatic benzene ring (Position 1).[2]
- c(Cl): Position 2 substitution with a Chlorine atom.[2]
- cc: Positions 3 and 4 (aromatic carbons).[2]
- ([O-]): Position 4 substitution with a Nitro group.[1][2][3][4] The ionic representation [N+]...[O-] is preferred in modern cheminformatics (e.g., RDKit, OpenEye) over the pentavalent nitrogen N(=O)=O to maintain valence consistency.[2]
- cc1: Closing the aromatic ring at Position 6 and returning to Position 1.[2]

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the logical atom mapping derived from the SMILES string.

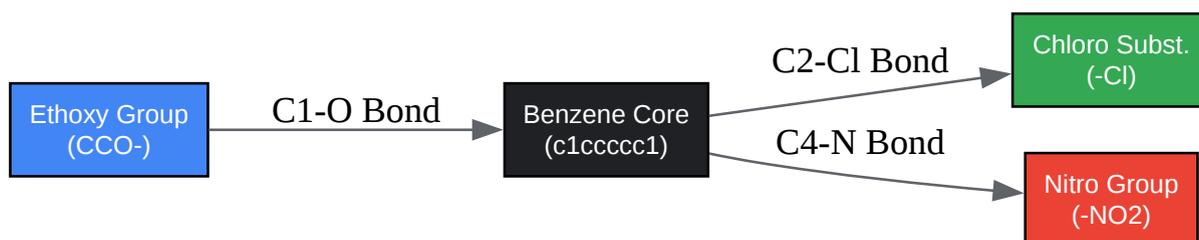


Figure 1: Logical connectivity map of 2-Chloro-1-ethoxy-4-nitrobenzene.

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[2]

Cheminformatics & Physicochemical Profile

For drug development professionals, the physical properties derived from the structure are critical for assessing "drug-likeness" and bioavailability.[2]

Table 1: Computed Molecular Descriptors

Property	Value	Significance in Drug Design
Molecular Weight	201.61 g/mol	Fragment-sized; suitable for lead optimization.[2]
LogP (Octanol/Water)	-3.17	Moderate lipophilicity; good membrane permeability.[2]
TPSA	55.05 Å ²	< 140 Å ² suggests high probability of oral bioavailability.[2]
H-Bond Donors	0	Lack of donors improves permeability.[2]
H-Bond Acceptors	3	Nitro group oxygens and Ether oxygen.[2]
Rotatable Bonds	2	Low flexibility (Ethoxy chain only), reducing entropic penalty upon binding.[2]
Lipinski Rule of 5	Compliant	Meets all criteria for oral drug candidates.[2]

Synthetic Pathway & Experimental Protocol

The synthesis of **2-Chloro-1-ethoxy-4-nitrobenzene** is a classic example of Nucleophilic Aromatic Substitution (S_NAr) logic, specifically a Williamson Ether Synthesis.[2] The presence of the electron-withdrawing nitro group para to the hydroxyl group (in the precursor) increases the acidity of the phenol, facilitating the alkylation.[2]

Retrosynthetic Logic

- Target: **2-Chloro-1-ethoxy-4-nitrobenzene**[1][2]
- Disconnection: O-Ethyl bond.[2]
- Precursors: 2-Chloro-4-nitrophenol + Ethyl Halide (Et-X).[2]

Reaction Scheme Visualization

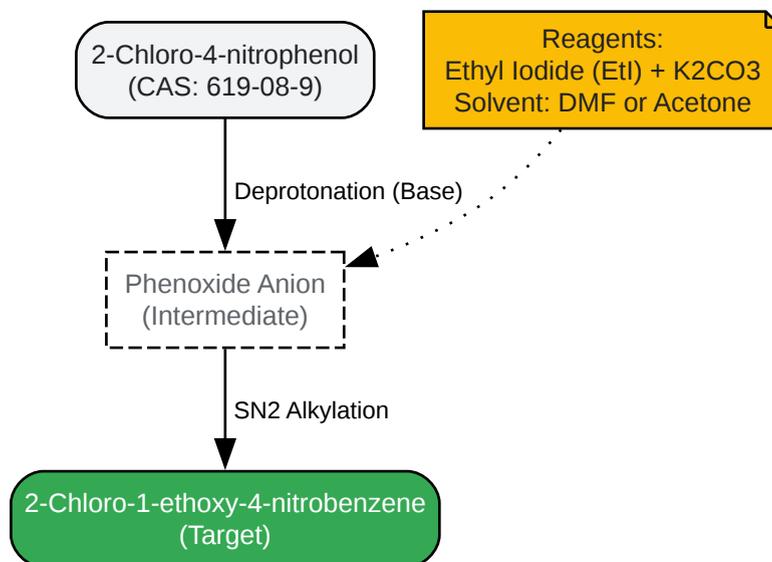


Figure 2: Williamson Ether Synthesis pathway for the target compound.

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Detailed Experimental Protocol

Objective: Synthesis of **2-Chloro-1-ethoxy-4-nitrobenzene** via O-alkylation.

Reagents:

- 2-Chloro-4-nitrophenol (1.0 eq)[2]
- Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide][2]
- Potassium Carbonate (, anhydrous, 2.0 eq)[2]
- DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)[2]

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-nitrophenol (e.g., 10 mmol) in anhydrous DMF (15 mL).

- Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. The suspension may change color (often yellow/orange) due to the formation of the phenoxide anion.[2] Stir at room temperature for 15 minutes.
- Alkylation: Dropwise add Ethyl Iodide (12 mmol). If using Ethyl Bromide, mild heating (50–60°C) is required due to lower reactivity.[2]
- Reaction Monitoring: Stir the mixture at 60°C for 4–6 hours. Monitor consumption of the starting phenol via TLC (Hexane:Ethyl Acetate 4:1).[2] The product will have a higher R_f than the phenol.[2]
- Workup:
 - Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid or oil.[2]
 - Extract with Ethyl Acetate (3 x 30 mL).[2]
 - Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.[2]
 - Dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.[2]
- Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if necessary.

Validation (Expected NMR Signals):

- NMR (CDCl_3):
 - ~1.5 ppm (t, 3H, $-\text{CH}_3$)[2]
 - ~4.2 ppm (q, 2H, $-\text{OCH}_2-$)[2]
 - ~7.0 ppm (d, 1H, Ar-H ortho to ethoxy)[2]
 - ~8.1-8.3 ppm (m, 2H, Ar-H ortho to nitro)[2]

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